An In-depth Technical Guide to the Physical Properties of 1-(4-Bromophenyl)ethanamine Hydrochloride
An In-depth Technical Guide to the Physical Properties of 1-(4-Bromophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)ethanamine hydrochloride is a primary amine salt of significant interest in medicinal chemistry and drug development. As a chiral building block, its enantiomers are crucial for the synthesis of various biologically active molecules. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, ensuring purity, stability, and proper handling. This technical guide provides a comprehensive overview of the key physical characteristics of 1-(4-Bromophenyl)ethanamine hydrochloride, supported by established analytical protocols and expert insights.
Core Physical Characteristics
A summary of the fundamental physical properties of 1-(4-Bromophenyl)ethanamine hydrochloride is presented below. These values are critical for identification, purity assessment, and process development.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁BrClN | [1] |
| Molecular Weight | 236.54 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 212-214 °C | [3] |
| Solubility | Soluble in water, miscible with alcohols | [4] |
Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 1-(4-Bromophenyl)ethanamine hydrochloride is expected to show distinct signals corresponding to the different types of protons in the molecule. Due to the presence of the acidic ammonium proton, the spectrum may exhibit peak broadening, and the chemical shifts will be influenced by the solvent used.
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Aromatic Protons: Two doublets are anticipated in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the four protons on the para-substituted benzene ring. The protons ortho to the bromine atom will likely appear at a different chemical shift than the protons meta to the bromine.
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Methine Proton (-CH): A quartet is expected for the proton attached to the chiral carbon, coupled to the three protons of the adjacent methyl group.
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Methyl Protons (-CH₃): A doublet will be observed for the three protons of the methyl group, resulting from coupling with the adjacent methine proton.
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Amine Protons (-NH₃⁺): A broad singlet is expected for the three protons of the ammonium group. The chemical shift of this peak is highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
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Aromatic Carbons: Four signals are expected in the aromatic region (typically δ 120-145 ppm). The carbon atom attached to the bromine will be significantly deshielded.
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Chiral Carbon (-CH): The carbon atom of the methine group will appear in the aliphatic region.
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Methyl Carbon (-CH₃): The carbon of the methyl group will be observed at a higher field (lower ppm value) in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of 1-(4-Bromophenyl)ethanamine hydrochloride will be characterized by the following key absorption bands:
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N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, characteristic of the stretching vibrations of the ammonium group (R-NH₃⁺).
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C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of peaks around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methine groups will be observed just below 3000 cm⁻¹.
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N-H Bending: The bending vibrations of the ammonium group typically appear in the 1600-1500 cm⁻¹ region.
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C=C Stretching: Aromatic ring stretching vibrations will produce several peaks in the 1600-1450 cm⁻¹ range.
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C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected in the 1250-1020 cm⁻¹ region.
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C-Br Stretching: A strong absorption band in the fingerprint region, typically around 600-500 cm⁻¹, can be attributed to the C-Br stretching vibration.
Experimental Protocols for Physical Characterization
The following section details the standard operating procedures for determining the key physical properties of 1-(4-Bromophenyl)ethanamine hydrochloride.
Melting Point Determination
Rationale: The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity, while a broad melting range at a lower temperature indicates the presence of impurities.
Methodology:
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Sample Preparation: A small amount of the dry, powdered 1-(4-Bromophenyl)ethanamine hydrochloride is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Solubility Assessment
Rationale: Understanding the solubility of a compound in various solvents is essential for its formulation into drug products and for designing appropriate reaction and purification conditions.
Methodology (Qualitative):
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Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, dichloromethane, hexane) are chosen.
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Sample Addition: A small, measured amount of 1-(4-Bromophenyl)ethanamine hydrochloride (e.g., 10 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).
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Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature. The solubility is visually assessed and categorized using standard terms such as "very soluble," "soluble," "sparingly soluble," or "insoluble."
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of the compound.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of 1-(4-Bromophenyl)ethanamine hydrochloride. The presented data and experimental protocols serve as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of this important chemical entity. Adherence to rigorous analytical practices is crucial for ensuring the quality and reliability of research and development outcomes in the pharmaceutical industry.
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